1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

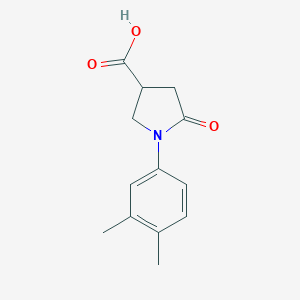

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid group

Vorbereitungsmethoden

The synthesis of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the process.

Analyse Chemischer Reaktionen

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group, using reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₅NO₃

- Molecular Weight : 233.26 g/mol

- IUPAC Name : 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

The compound features a pyrrolidine ring with a carboxylic acid group and a 3,4-dimethylphenyl substituent, contributing to its diverse reactivity and potential applications.

Chemistry

This compound is primarily utilized as an intermediate in organic synthesis . Its unique structure allows for the development of more complex molecules through various chemical reactions. This property is particularly valuable in the synthesis of pharmaceuticals and specialty chemicals.

Biology

Research into the biological activity of this compound indicates potential interactions with biomolecules that could lead to significant therapeutic effects. Studies suggest that it may exhibit antimicrobial properties against Gram-positive bacteria and drug-resistant fungi . The structure-dependent activity highlights its potential as a scaffold for developing new antimicrobial agents.

Medicine

In medicinal chemistry, the compound is being investigated for its therapeutic potential . Preliminary studies suggest that derivatives of this compound may have anticancer properties. For instance, it has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation . Additionally, its role as a precursor in drug development is being explored, particularly in creating thrombopoietin mimetics that enhance platelet production .

Industry

The compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing new materials with specific functionalities, which can be beneficial in various industrial applications.

Anticancer Activity

A study conducted on derivatives of this compound tested their efficacy against the MCF-7 breast cancer cell line. The compounds were administered at varying concentrations to assess their cytotoxic effects using an MTT assay. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as anticancer agents .

Antimicrobial Properties

Research focusing on the antimicrobial activity of this compound highlighted its effectiveness against multidrug-resistant pathogens. The study employed broth microdilution techniques to determine the minimum inhibitory concentrations against selected bacterial strains. The results demonstrated that certain derivatives exhibited strong antimicrobial activity, supporting further exploration for clinical applications .

Wirkmechanismus

The mechanism by which 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to observable biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid stands out due to its unique structural features. Similar compounds include:

- 1-(3,4-Dimethylphenyl)-2-pyrrolidinone

- 1-(3,4-Dimethylphenyl)-3-pyrrolidinone These compounds share structural similarities but differ in their specific functional groups and positions, leading to variations in their chemical properties and potential applications.

Biologische Aktivität

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₅NO₃

- CAS Number : 63674-65-7

- InChI Key : FVLRNFDPKXYNTR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions, optimizing reaction conditions to maximize yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to observable biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of compounds similar to this compound using the DPPH radical assay. The compound demonstrated significant antioxidant activity with an IC50 value comparable to standard antioxidants like ascorbic acid .

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 7.83 ± 0.5 |

| This compound | 18.27 ± 1.1 |

The presence of hydroxyl groups in certain derivatives enhances their ability to donate protons, thus increasing their antioxidant capacity .

Enzyme Inhibition Studies

The compound has also been studied for its potential as a tyrosinase inhibitor, which is relevant in the treatment of hyperpigmentation disorders. Compounds similar to this compound exhibited varying degrees of inhibition against tyrosinase, with some derivatives showing promising results .

| Compound | Tyrosinase Inhibition IC50 (µM) |

|---|---|

| Kojic Acid | 15.9 ± 2.5 |

| Compound 2d | 16.5 ± 0.37 |

| Compound 1d | Higher IC50 values |

The binding affinities of these compounds were also assessed, revealing that structural modifications significantly affect their inhibitory potential .

Study on Antioxidant and Tyrosinase Inhibition

A comprehensive study published in June 2023 investigated the antioxidant and enzyme inhibition properties of various derivatives of pyrrolidine compounds. The results indicated that specific structural features, such as hydroxyl substitutions on the benzene ring, enhance both antioxidant activity and tyrosinase inhibition .

Potential Therapeutic Applications

Research suggests that compounds like this compound may serve as precursors in drug development targeting oxidative stress-related diseases and skin pigmentation disorders . Further studies are necessary to explore its full therapeutic potential.

Eigenschaften

IUPAC Name |

1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-3-4-11(5-9(8)2)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLRNFDPKXYNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389304 | |

| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63674-65-7 | |

| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.